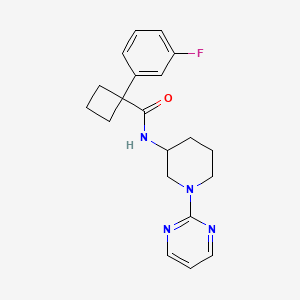
1-(3-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)cyclobutane-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclobutane ring, a fluorophenyl group, and a pyrimidinylpiperidine moiety, making it structurally complex and potentially versatile in its interactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)cyclobutane-1-carboxamide typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes or through ring-closing metathesis.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and can be facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Pyrimidinylpiperidine Moiety: This step may involve nucleophilic substitution reactions where the piperidine ring is functionalized with a pyrimidine group.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Catalysts and reagents would be chosen to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders due to its structural similarity to known bioactive molecules.
Pharmacology: It can be used in the study of receptor-ligand interactions, especially in the context of G-protein coupled receptors (GPCRs) or ion channels.
Materials Science: Its unique structure might be explored for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)cyclobutane-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. For instance, it could act as an agonist or antagonist at a particular receptor, influencing signal transduction pathways. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or ion channels.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)cyclobutane-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
1-(3-bromophenyl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)cyclobutane-1-carboxamide: Similar structure but with a bromine atom instead of fluorine.
1-(3-methylphenyl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)cyclobutane-1-carboxamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(3-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)cyclobutane-1-carboxamide can significantly influence its chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine atoms are known to enhance the bioavailability and potency of pharmaceutical compounds, making this compound potentially more effective in its applications compared to its analogs with different substituents.
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c21-16-6-1-5-15(13-16)20(8-3-9-20)18(26)24-17-7-2-12-25(14-17)19-22-10-4-11-23-19/h1,4-6,10-11,13,17H,2-3,7-9,12,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVJGWUYLVWDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)NC(=O)C3(CCC3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














